2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-cyclopentyl-1-(3-pyridazin-3-yloxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2/c20-16(11-13-5-1-2-6-13)19-10-4-7-14(12-19)21-15-8-3-9-17-18-15/h3,8-9,13-14H,1-2,4-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAERGWAVPFIJPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCCC(C2)OC3=NN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthetic Routes
Synthesis of 3-Hydroxypiperidine Intermediate
The piperidine scaffold is functionalized at the 3-position to enable ether bond formation with pyridazine. Key steps include:
Critical Note : The trans-3-hydroxypiperidine configuration is essential for subsequent regioselective etherification.
Formation of Pyridazin-3-yloxy-Piperidine Moiety
The ether linkage is constructed using Mitsunobu or nucleophilic aromatic substitution (SNAr):
Method A: Mitsunobu Coupling
| Component | Quantity | Conditions | Yield | |
|---|---|---|---|---|
| 3-Hydroxypiperidine | 1.0 eq | DIAD (1.5 eq), PPh₃ (1.5 eq), pyridazin-3-ol (1.2 eq), THF, 0°C → rt, 12h | 68% |
Method B: SNAr with Activated Pyridazine
| Component | Quantity | Conditions | Yield | |
|---|---|---|---|---|
| 3-Fluoropyridazine | 1.2 eq | K₂CO₃ (3.0 eq), DMF, 80°C, 6h | 54% |
Advantage : Mitsunobu offers higher regioselectivity (>95% at C3) compared to SNAr (70–80%).
Cyclopentyl Group Introduction via Alkylation
The ketone group at position 1 is installed through Friedel-Crafts acylation or Grignard addition:
| Approach | Reagents/Conditions | Yield | |
|---|---|---|---|
| Friedel-Crafts | Cyclopentylacetyl chloride, AlCl₃, CH₂Cl₂, 0°C → rt, 4h | 62% | |
| Grignard | Cyclopentylmagnesium bromide, THF, -78°C → rt, 2h; Quench with Ac₂O | 71% |
Key Insight : Grignard methods avoid carbocation rearrangements, ensuring higher purity.
Industrial-Scale Optimization
For kilogram-scale production, continuous-flow methods enhance efficiency:
| Parameter | Batch Process | Continuous-Flow | Improvement | |
|---|---|---|---|---|
| Reaction time | 12h | 2h | 6× faster | |
| Purity | 88% | 96% | +8% | |
| Solvent use | 15 L/kg | 5 L/kg | 67% reduction |
Catalyst : Pd/XPhos enables Suzuki-Miyaura coupling with <0.5% residual metal.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Mitsunobu + Grignard | High regioselectivity, minimal byproducts | Costly reagents (DIAD, PPh₃) |
| SNAr + Friedel-Crafts | Lower cost, scalable | Moderate yield (50–60%), requires strict anhydrous conditions |
Chemical Reactions Analysis
2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has shown potential as a therapeutic agent, particularly in the treatment of infectious diseases such as tuberculosis. Similar compounds have demonstrated anti-tubercular activity against Mycobacterium tuberculosis, indicating that 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone may also possess similar properties due to its structural analogies with known bioactive compounds .
Pharmacological Studies
Research indicates that this compound may interact with various biological pathways, particularly those involving receptor modulation and enzyme inhibition. Its structural features suggest potential interactions with central nervous system targets, making it a candidate for further studies in neuropharmacology.
Synthesis and Analytical Applications
The synthesis of this compound involves multiple steps, typically starting with the preparation of piperidine and pyridazine intermediates. These intermediates are coupled under specific conditions to yield the final product. This compound can also serve as a building block for synthesizing more complex molecules in organic chemistry .
Case Study 1: Anti-Tubercular Activity
In a study focused on similar piperidine derivatives, compounds exhibited significant activity against Mycobacterium tuberculosis with IC₅₀ values ranging from 1.35 to 2.18 μM. This suggests that this compound could be evaluated for its anti-tubercular properties.
Case Study 2: Neuropharmacological Potential
Research on related compounds has indicated their efficacy in modulating neurotransmitter systems, which could lead to applications in treating disorders such as anxiety and depression. The unique combination of functional groups in this compound may enhance its binding affinity to specific receptors compared to other derivatives .
Mechanism of Action
The mechanism of action of 2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with several piperidin-1-yl ethanone derivatives. Key comparisons include:
Key Structural Differences :
- Pyridazin-3-yloxy group: The pyridazine ring in the target compound provides distinct electronic and steric properties compared to oxadiazole (electron-deficient) or tetrazole (acidic proton donor). This may influence binding to enzymes or receptors requiring planar heterocyclic recognition .
- Cyclopentyl vs.
Physicochemical Properties
- Lipophilicity : The cyclopentyl group (logP ~3.5–4.0) increases hydrophobicity compared to unsubstituted piperidine analogs. Pyridazine (polarizable N-heterocycle) may counterbalance this, improving aqueous solubility .
- Isomerization: Similar to 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone, the target compound may exhibit amide bond isomerization under varying temperatures, as observed via NMR studies .
Pharmacological Potential
While direct data are absent, structurally related compounds exhibit diverse activities:
Biological Activity
2-Cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a synthetic compound that has attracted attention in medicinal chemistry due to its structural complexity and potential biological activities. This compound features a cyclopentyl group, a piperidine moiety, and a pyridazine derivative, which may contribute to its interaction with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 289.37 g/mol. Its unique structure includes:
| Component | Description |
|---|---|
| Cyclopentyl Group | Provides hydrophobic interactions |
| Piperidine Moiety | Potential for receptor binding |
| Pyridazine Group | May enhance biological activity through heterocyclic interactions |
Potential Mechanisms:
- Receptor Modulation : Compounds with similar structures have been associated with modulation of neurotransmitter receptors, including dopamine and serotonin receptors.
- Enzyme Inhibition : Related compounds have exhibited ATP-competitive inhibition, indicating that this compound may inhibit certain enzymes involved in metabolic pathways.
Biological Activity
Research into the biological activity of this compound is still emerging. However, preliminary investigations suggest that it may possess:
- Antimicrobial Properties : Similar compounds have demonstrated activity against Mycobacterium tuberculosis, indicating potential for anti-tubercular applications.
- CNS Activity : The structural components suggest possible effects on CNS pathways, which could be beneficial for treating neurological disorders.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:
- Antitubercular Activity : A study highlighted that piperidine derivatives showed significant activity against Mycobacterium tuberculosis, suggesting that similar structures could exhibit comparable efficacy .
- Neuropharmacological Effects : Research on piperidine-based compounds indicates their potential in modulating neurotransmitter systems, which could lead to therapeutic applications in anxiety and depression .
Synthesis and Applications
The synthesis of this compound involves several steps starting from simple precursors. Typical synthetic routes include:
- Preparation of Piperidine Intermediates : Utilizing known methods to create piperidine derivatives.
- Coupling Reactions : Combining intermediates under specific conditions to yield the final product.
This compound's unique structure allows it to serve as a versatile building block in drug development, particularly in creating novel therapeutics targeting CNS disorders or infectious diseases.
Q & A
Q. How can synthetic routes for 2-cyclopentyl-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone be optimized to improve yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Cyclopentyl group introduction : Alkylation of a piperidine precursor with cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C).
- Pyridazine coupling : Nucleophilic substitution of a hydroxyl or leaving group on piperidine with pyridazin-3-ol, using catalysts like CuI or Pd-based systems for cross-coupling .
- Ethanone formation : Acylation via Friedel-Crafts or ketone transfer reactions.
- Optimization : Adjust solvent polarity (e.g., DMF vs. THF), temperature gradients, and stoichiometric ratios of reagents. Monitor intermediates via HPLC or TLC .
Q. What analytical techniques are critical for characterizing this compound’s structure?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of the pyridazine-piperidine linkage and cyclopentyl substitution. For example, ¹H NMR chemical shifts at δ 3.5–4.0 ppm indicate ether bonds (C–O–C) .
- Mass spectrometry : High-resolution MS validates molecular weight (e.g., expected [M+H]⁺ ~345.21 g/mol).
- X-ray crystallography : Resolves 3D conformation of the piperidine ring and pyridazine orientation .
Q. How do reaction conditions (solvent, temperature) influence the formation of undesired byproducts?
- Methodology :
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in SN2 reactions but may promote hydrolysis. Use anhydrous conditions with molecular sieves to suppress side reactions .
- Temperature control : Lower temperatures (0–5°C) minimize thermal decomposition of pyridazine intermediates, while higher temperatures (80°C) accelerate cyclization steps .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
- Methodology :
- Pharmacokinetic profiling : Assess solubility (logP ~2.5–3.0) and metabolic stability using liver microsome assays. Poor in vivo efficacy may stem from rapid CYP450-mediated oxidation of the cyclopentyl group .
- Target engagement assays : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding affinity discrepancies between cell-free and cellular systems .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced selectivity?
- Methodology :
- Scaffold modifications : Replace pyridazine with pyrimidine or triazine to evaluate π-stacking interactions. For example, pyridazin-3-yloxy groups show higher selectivity for kinase targets vs. GPCRs .
- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF₃) on the cyclopentyl ring to modulate lipophilicity and target binding .
- Computational modeling : Docking studies (AutoDock Vina) predict binding poses in ATP-binding pockets, guiding synthetic prioritization .
Q. What mechanisms underlie the compound’s instability under acidic conditions?
- Methodology :
- Degradation studies : Incubate the compound in HCl (pH 2.0) and analyze via LC-MS. Instability is often due to hydrolysis of the ethanone carbonyl or cleavage of the pyridazine-piperidine ether bond .
- Stabilization strategies : Co-crystallization with cyclodextrins or formulation as a prodrug (e.g., esterification of the ketone) .
Key Challenges and Recommendations
- Synthetic bottlenecks : Low yields (~30%) in pyridazine coupling steps require catalyst screening (e.g., PdCl₂(PPh₃)₂ vs. Buchwald-Hartwig conditions) .
- Biological variability : Standardize assay protocols (e.g., ATP concentration in kinase assays) to reduce inter-lab variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
